![molecular formula C14H24N2S B1331946 (2,2,6,6-Tetramethyl-piperidin-4-yl)-thiophen-2-ylmethyl-amine CAS No. 626212-88-2](/img/structure/B1331946.png)
(2,2,6,6-Tetramethyl-piperidin-4-yl)-thiophen-2-ylmethyl-amine
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Description
(2,2,6,6-Tetramethyl-piperidin-4-yl)-thiophen-2-ylmethyl-amine, commonly referred to as TPT, is an organic compound composed of an amine group and a thiophenylmethyl group. It is a versatile compound with a wide array of uses in scientific research and industrial applications.
Scientific Research Applications
Synthesis of Hindered Amine Light Stabilizers (HALS)
This compound is used in the synthesis of HALS, which are important additives in polymers to protect them from degradation due to exposure to UV light .
Preparation of Metallo-Amide Bases
It serves as a reactant in the preparation of metallo-amide bases, which are useful in various organic synthesis reactions .
Generation of Silylketene Acetals
The compound is utilized for the selective generation of silylketene acetals, which are intermediates in organic synthesis processes .
Allylic Amination Reactions
It acts as a reactant to synthesize allylated tertiary amines via allylic amination of allylic chlorides, which is a valuable reaction in organic chemistry .
Redox Polymers for Batteries and Supercapacitors
It is a building block for redox polymers used in organic radical batteries and supercapacitors due to its high redox potential and theoretical specific capacity .
Continuous Synthesis Processes
The compound is involved in continuous synthesis processes, such as the catalytic hydrogenation of triacetoneamine to produce raw materials for HALS .
Precursor to Lithium Tetramethylpiperidide
It serves as a precursor to lithium tetramethylpiperidide, which has applications in synthetic chemistry .
Synthesis of Organic Radical Building Blocks
The compound is used in synthesizing organic radical building blocks like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which has applications in redox flow batteries .
properties
IUPAC Name |
2,2,6,6-tetramethyl-N-(thiophen-2-ylmethyl)piperidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2S/c1-13(2)8-11(9-14(3,4)16-13)15-10-12-6-5-7-17-12/h5-7,11,15-16H,8-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLQBMKVKBMVND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NCC2=CC=CS2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2,6,6-Tetramethyl-piperidin-4-yl)-thiophen-2-ylmethyl-amine |
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